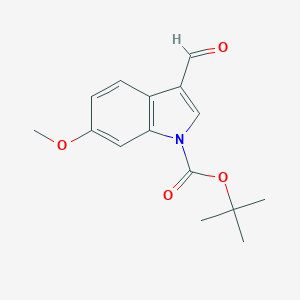

1-Boc-3-Formyl-6-methoxyindole

Übersicht

Beschreibung

1-Boc-3-Formyl-6-methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds The compound this compound is characterized by the presence of a formyl group at the third position, a methoxy group at the sixth position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Boc-3-Formyl-6-methoxyindole typically involves several steps:

Starting Material: The synthesis often begins with an indole derivative.

Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Boc Protection: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-Boc-3-Formyl-6-methoxyindole undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Boc-3-Formyl-6-methoxyindole possesses a tert-butoxycarbonyl (Boc) protecting group, a formyl group, and a methoxy substituent on the indole ring. This unique structure enhances its reactivity and utility in synthesizing complex molecules. The molecular formula is , with a molecular weight of approximately 289.33 g/mol.

Medicinal Chemistry

This compound is recognized for its potential therapeutic applications:

- Anticancer Activity : Indole derivatives are often explored for their anticancer properties. Studies indicate that modifications on the indole scaffold can lead to compounds that exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Research has shown that indole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

Synthetic Methodologies

The formyl group in this compound serves as a versatile site for further functionalization:

- Reactivity in Organic Synthesis : The formyl group can undergo various reactions such as aldol condensation and Wittig reactions, allowing for the introduction of diverse functionalities onto the indole framework. This versatility is crucial in creating libraries of compounds for biological screening .

- Building Block for Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules, including natural product analogs. Its ability to participate in multiple reaction pathways makes it valuable for chemists looking to create novel compounds .

Biological Studies

Research into the biological implications of this compound has revealed several interesting findings:

- Protein-Ligand Interactions : The structural features of this compound may allow it to serve as a probe for studying protein-ligand interactions. Understanding these interactions is vital for drug development, particularly in targeting specific proteins involved in disease mechanisms .

Case Studies and Research Findings

Numerous studies have demonstrated the utility of this compound in various research contexts:

Wirkmechanismus

The mechanism of action of 1-Boc-3-Formyl-6-methoxyindole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the formyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The Boc protecting group can be removed to expose the active indole nitrogen, which can participate in further chemical or biological interactions.

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-Formyl-6-methoxyindole can be compared with other indole derivatives, such as:

1-Boc-3-Formylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.

3-Formyl-6-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-6-methoxyindole:

The uniqueness of this compound lies in the combination of the formyl, methoxy, and Boc groups, which provide a balance of reactivity, stability, and potential biological activity.

Biologische Aktivität

1-Boc-3-Formyl-6-methoxyindole is an indole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₄ |

| Molecular Weight | 289.33 g/mol |

| CAS Number | 847448-73-1 |

| Boiling Point | Not available |

| Solubility | 0.0806 mg/ml |

| GI Absorption | High |

| BBB Permeant | Yes |

Target of Action

Indole derivatives, including this compound, are known to interact with various biological targets. They play a crucial role in the development of biologically active compounds and indole alkaloids, which are significant in medicinal chemistry.

Mode of Action

The compound interacts with its targets through several mechanisms:

- C–C and C–N Coupling Reactions : These reactions are fundamental in forming stable interactions with biomolecules.

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially impacting pharmacokinetics.

Biological Activities

This compound exhibits a range of biological activities:

Antioxidant Activity

Research indicates that indole derivatives can act as antioxidants. In laboratory assays, compounds similar to this compound demonstrated significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Anticancer Properties

Indole derivatives have been studied for their anticancer effects. For instance, some studies suggest that they may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms include:

- Inhibition of Cell Proliferation : Some derivatives have shown the ability to inhibit the growth of various cancer cell lines.

- Induction of Apoptosis : By activating caspase pathways, these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where indole derivatives can serve as potential leads for developing new antimicrobial agents.

Case Study 1: Antioxidant Assays

A study conducted on various indole derivatives demonstrated that this compound showed superior antioxidant activity compared to other compounds lacking the methoxy or formyl groups. This was assessed using phospholipid oxidation assays, where the compound outperformed several naturally occurring antioxidants .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to significantly upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, indicating its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

Eigenschaften

IUPAC Name |

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGCVAXEDJZWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615959 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-73-1 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.